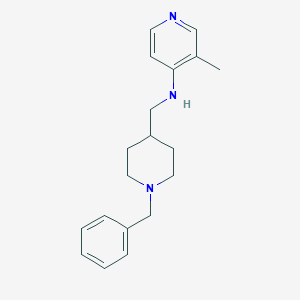
N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a piperidine ring, a benzyl group, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.
Chemical Reactions Analysis
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-methyl-N-(1-methylpiperidin-4-yl)benzamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
- 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
N-((1-Benzylpiperidin-4-yl)methyl)-3-methylpyridin-4-amine is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C19H25N3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methylpyridin-4-amine |
InChI |
InChI=1S/C19H25N3/c1-16-13-20-10-7-19(16)21-14-17-8-11-22(12-9-17)15-18-5-3-2-4-6-18/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,20,21) |
InChI Key |
IINVECXOGUQORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NCC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















